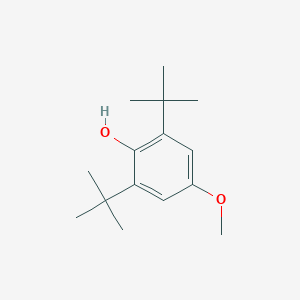

2,6-DI-Tert-butyl-4-methoxyphenol

Description

This compound is a natural product found in Betula platyphylla var. japonica with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041379 | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-01-0 | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616072TMXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Action of 2,6-Di-Tert-butyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methoxyphenol (DBMP), a synthetic hindered phenolic antioxidant, plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the core mechanism of DBMP's antioxidant action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways. Understanding the nuanced mechanics of DBMP is paramount for its effective application in research and the development of novel therapeutics.

Core Antioxidant Mechanism: A Chemical Perspective

The antioxidant prowess of this compound lies in its unique molecular architecture. As a member of the hindered phenol (B47542) family, its primary mode of action is as a free radical scavenger, effectively terminating the chain reactions of oxidation.[1][2]

The cornerstone of this mechanism is the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive free radical (R•), thereby neutralizing it.[3][4] This process is depicted in the following reaction:

DBMP-OH + R• → DBMP-O• + RH

Upon donation of the hydrogen atom, DBMP is converted into a phenoxyl radical (DBMP-O•). The key to DBMP's efficacy and safety as an antioxidant is the remarkable stability of this resulting radical. This stability is conferred by two principal structural features:

-

Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group create a sterically hindered environment around the oxygen atom.[3][4] This physical barrier prevents the highly reactive phenoxyl radical from initiating new oxidation chains, a common issue with less hindered antioxidants.

-

Resonance Stabilization: The unpaired electron on the oxygen atom of the phenoxyl radical is delocalized across the aromatic ring, creating several resonance structures. This delocalization significantly increases the stability of the radical, rendering it relatively unreactive.

The methoxy (B1213986) group at the para-position further enhances the antioxidant capacity of DBMP through its electron-donating nature, which helps to stabilize the phenoxyl radical.

Reaction with Peroxyl Radicals

One of the most critical roles of DBMP is its reaction with peroxyl radicals (ROO•), which are key propagators of lipid peroxidation. The reaction proceeds as follows:

DBMP-OH + ROO• → DBMP-O• + ROOH

This reaction effectively breaks the lipid peroxidation chain, preventing damage to cellular membranes and other lipid-rich structures. The resulting DBMP phenoxyl radical is, as previously mentioned, too stable to continue the chain reaction.

Regeneration and Synergistic Effects

Under certain conditions, the DBMP phenoxyl radical can be regenerated back to its active phenolic form by other antioxidants with lower redox potentials, such as ascorbic acid (Vitamin C). This regeneration capacity enhances its overall antioxidant efficiency.

Furthermore, DBMP can exhibit synergistic effects when used in combination with other antioxidants.[1] For instance, it can work in concert with secondary antioxidants that decompose hydroperoxides, thus providing a multi-pronged defense against oxidative stress.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of DBMP can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.

| Assay | Test Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | This compound | 6.54 |

Note: IC50 values can vary depending on specific experimental conditions.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of antioxidant activity. The following are detailed protocols for common assays used to assess the efficacy of DBMP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the deep violet DPPH to a pale yellow hydrazine (B178648) derivative is measured spectrophotometrically.

Materials:

-

This compound (DBMP)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of DBMP Stock Solution: Prepare a 1 mg/mL stock solution of DBMP in methanol.

-

Serial Dilutions: Prepare a series of dilutions of the DBMP stock solution in methanol to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of each DBMP dilution to the wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

-

IC50 Determination: Plot the percentage of scavenging activity against the DBMP concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound (DBMP)

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol (analytical grade)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of DBMP Stock and Working Solutions: Prepare as described in the DPPH protocol.

-

Assay:

-

Add 20 µL of each DBMP dilution to the wells of a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the control, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of scavenging and determine the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

This compound (DBMP)

-

Lipid source (e.g., linoleic acid, tissue homogenate)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) for stopping the reaction

Procedure:

-

Induction of Lipid Peroxidation:

-

Prepare a reaction mixture containing the lipid source in a suitable buffer.

-

Add different concentrations of DBMP to the reaction mixture.

-

Initiate lipid peroxidation by adding a pro-oxidant system, such as FeSO₄ and ascorbic acid.

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Termination of Reaction: Stop the reaction by adding TCA, followed by BHT to prevent further oxidation during the heating step.

-

Color Development: Add TBA solution and heat the mixture at 95°C for 30-60 minutes.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

Calculation of Inhibition:

-

% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Signaling Pathways and Experimental Workflows

The antioxidant action of DBMP can influence cellular signaling pathways involved in the response to oxidative stress. While direct evidence for DBMP is still emerging, related hindered phenols are known to modulate pathways such as the Nrf2-ARE pathway.

Potential Involvement in the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While more research is needed to fully elucidate the interaction of DBMP with this pathway, its ability to modulate the cellular redox state suggests a potential role in Nrf2 activation.

Potential modulation of the Nrf2-ARE pathway by DBMP.

Experimental Workflow for Antioxidant Evaluation

A systematic workflow is essential for the comprehensive evaluation of a compound's antioxidant potential.

References

- 1. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-Tert-butyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol, a sterically hindered phenolic compound, is a synthetic antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Its molecular structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group and a methoxy (B1213986) group at the para position, endows it with potent radical-scavenging properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action as an antioxidant. All quantitative data is summarized for clarity, and experimental workflows are presented to aid in reproducible research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and formulation. These properties dictate its solubility, stability, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | |

| Molecular Weight | 236.35 g/mol | |

| Appearance | White to beige crystalline powder or crystals | [1] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 135-140 °C at 10 mmHg | [2] |

| pKa (Predicted) | 13.04 ± 0.40 | |

| LogP (Computed) | 4.9 (XLogP3) | [3] |

| Solubility | Practically insoluble in water. Soluble in methanol (B129727). |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following are standard experimental protocols adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) equipped with a calibrated thermometer or a digital temperature sensor.[5][7]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.[5][6]

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6] A narrow range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.[5]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids like this compound, the Thiele tube method provides a reliable means of determining the boiling point at reduced pressure.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the sample is below the oil level.[8][9]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform heating.[8] Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of a phenolic compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or ethanol). A series of buffer solutions of known pH are also prepared.

-

Spectral Measurement: Aliquots of the stock solution are added to the buffer solutions to create a series of solutions with the same concentration of the phenol (B47542) but at different pH values. The UV-Vis spectrum of each solution is recorded.[10]

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the phenol have significantly different molar absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[10]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Antioxidant Mechanism and Signaling Pathway

This compound exerts its antioxidant effect primarily by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions such as lipid peroxidation. This activity is relevant to the cellular stress response, particularly the Nrf2-Keap1 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain phenolic antioxidants, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated cellular defense against oxidative stress.

References

- 1. 294160250 [thermofisher.com]

- 2. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Di-Tert-butyl-4-methoxyphenol

Introduction

2,6-Di-tert-butyl-4-methoxyphenol is a sterically hindered phenolic compound widely recognized for its antioxidant properties. It is a key component of the commercial antioxidant Butylated Hydroxyanisole (BHA) and is utilized to prevent oxidative degradation in pharmaceuticals, cosmetics, and food products.[1][2] Its ability to scavenge free radicals makes it an invaluable additive for stabilizing organic materials.[1] This technical guide provides a comprehensive overview of a common laboratory-scale synthesis method and the subsequent characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis: Friedel-Crafts Alkylation of 4-Methoxyphenol (B1676288)

The most prevalent industrial and laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of 4-methoxyphenol.[1][3] This electrophilic aromatic substitution reaction involves the introduction of two tert-butyl groups onto the aromatic ring of 4-methoxyphenol, ortho to the hydroxyl group. The reaction is typically catalyzed by a strong Brønsted or Lewis acid, with tert-butanol (B103910) or isobutylene (B52900) serving as the alkylating agent.[1][4][5]

Experimental Protocol

This protocol details the synthesis via Friedel-Crafts alkylation using 4-methoxyphenol and tert-butanol.

1. Reaction Setup:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.[1]

2. Reagent Charging:

-

Charge the flask with 4-methoxyphenol and a suitable solvent, such as cyclohexane.[1]

3. Catalyst Addition:

-

While stirring the mixture, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid).[1]

4. Alkylation:

-

Heat the reaction mixture to the target temperature, typically between 80-180°C.[1]

-

Add the alkylating agent, tert-butanol, dropwise from the dropping funnel over a period of 1-2 hours.[1]

5. Reaction Monitoring:

-

Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.[1]

6. Workup:

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a 10% sodium hydroxide (B78521) solution to remove unreacted phenol (B47542) and the acid catalyst, followed by water until the aqueous layer is neutral.[1]

7. Solvent Removal and Purification:

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or hexane (B92381) to yield high-purity this compound as a white to beige crystalline powder.[1][2]

Synthesis Data

| Parameter | Value / Description | Reference |

| Starting Material | 4-Methoxyphenol | [1] |

| Alkylating Agent | tert-Butanol or Isobutylene | [1] |

| Catalyst | Phosphoric Acid or Sulfuric Acid | [1] |

| Reaction Temperature | 80-180 °C | [1] |

| Purity after Recrystallization | ≥97.0% | [6] |

| Melting Point | 102-106 °C | [2] |

| Appearance | White to beige crystalline powder | [2][6] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

Following synthesis and purification, a suite of analytical techniques is employed to confirm the identity, structure, and purity of the this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

Experimental Protocol (¹H and ¹³C NMR):

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~5.0 | Singlet | 1H | Phenolic -OH | [7] |

| ~6.8 | Singlet | 2H | Aromatic C-H | [7] |

| ~3.7 | Singlet | 3H | Methoxy -OCH₃ | [7] |

| ~1.4 | Singlet | 18H | tert-Butyl -C(CH₃)₃ | [7] |

¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~153 | C-OH (Aromatic) | [8] |

| ~149 | C-OCH₃ (Aromatic) | [8] |

| ~139 | C-C(CH₃)₃ (Aromatic) | [8] |

| ~113 | C-H (Aromatic) | [8] |

| ~56 | -OCH₃ | [8] |

| ~35 | -C(CH₃)₃ | [8] |

| ~30 | -C(CH₃)₃ | [8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (ATR-IR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid crystalline product directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3630 | O-H Stretch (sharp, non-H-bonded) | Phenolic -OH | [9] |

| 2950-2850 | C-H Stretch | Aliphatic (tert-butyl) | [10] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | [11] |

| ~1220 | C-O Stretch | Aryl Ether (-OCH₃) | [11] |

Note: The O-H stretching frequency is higher than in unhindered phenols due to steric repulsion of the phenolic hydrogen by the adjacent tert-butyl groups, which prevents intermolecular hydrogen bonding.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (GC-MS):

-

Dissolve a small sample of the product in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The compound will be separated by the GC column and then ionized (typically by Electron Ionization, EI) and detected by the mass spectrometer.

Mass Spectrometry Data:

| m/z Value | Assignment | Reference |

| 236 | [M]⁺ (Molecular Ion) | [12][13][14] |

| 221 | [M - CH₃]⁺ | [12][13] |

| 173 | [M - C₄H₉ - H₂O]⁺ or similar fragmentation | [12] |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 489-01-0 [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 294160250 [thermofisher.com]

- 7. This compound(489-01-0) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(489-01-0) IR Spectrum [m.chemicalbook.com]

- 12. This compound | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 3,5-di-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

Solubility of 2,6-DI-Tert-butyl-4-methoxyphenol in laboratory solvents

An In-depth Technical Guide to the Solubility of 2,6-Di-Tert-butyl-4-methoxyphenol in Laboratory Solvents

Introduction

This compound is a sterically hindered phenolic antioxidant.[1][2][3] Its primary application is in the protection of cosmetics, pharmaceuticals, and food products from oxidative degradation.[4] A thorough understanding of its solubility in various laboratory solvents is crucial for its effective formulation, quality control, and application in scientific research and drug development. This technical guide provides a comprehensive overview of the available solubility data and standardized experimental protocols for determining the solubility of this compound.

Quantitative Solubility Data

Table 1: Solubility of 3-tert-Butyl-4-methoxyphenol (BHA Isomer Mixture) in Organic Solvents at 20°C [5]

| Solvent | Solubility (g/L) |

| Methanol (B129727) | 13.62 |

| Ethanol | 11.79 |

| n-Propanol | 10.74 |

| n-Butanol | 11.52 |

| Acetone | 19.38 |

| Ethyl Acetate | 25.02 |

| Dichloromethane | 34.94 |

| Acetonitrile | 13.92 |

| Chloroform | Freely Soluble |

| Ether | Freely Soluble |

| Petroleum Ether | Soluble |

Note: "Freely soluble" indicates a high degree of solubility, while "soluble" suggests a lower but still significant solubility.[5]

Qualitative assessments for this compound indicate that it is soluble in methanol and practically insoluble in water.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Standardized methods ensure reproducibility and comparability of data. The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[7][8][9][10][11]

Principle of the Shake-Flask Method

The most common method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[5][12] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Reagents

-

Thermostatic shaker bath or a constant temperature chamber with an agitation device.

-

Analytical balance.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material).

-

Vials with screw caps.

-

This compound (high purity).

-

Selected laboratory solvents (analytical grade).

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID).

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is obtained.[5]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and a preliminary study may be needed to determine the optimal equilibration time.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter that has been pre-equilibrated to the test temperature to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, the data available for the closely related BHA isomer mixture provides a useful reference for researchers and formulation scientists. The established and standardized experimental protocols, such as the shake-flask method outlined in this guide, provide a robust framework for determining the solubility of this compound in various laboratory solvents with high accuracy and reproducibility. Adherence to these methodologies is essential for generating reliable data for research, development, and quality control purposes.

References

- 1. This compound | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | 20137-67-1 | Benchchem [benchchem.com]

- 4. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-ジ-tert-ブチル-4-メトキシフェノール | this compound | 489-01-0 | 東京化成工業株式会社 [tcichemicals.com]

- 7. oecd.org [oecd.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. oecd.org [oecd.org]

- 10. â©1236⪠Solubility Measurements [doi.usp.org]

- 11. biorelevant.com [biorelevant.com]

- 12. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Di-Tert-butyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-di-tert-butyl-4-methoxyphenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, a sterically hindered phenol, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of products. Its efficacy as a radical scavenger is attributed to the electron-donating methoxy (B1213986) group and the bulky tert-butyl groups that stabilize the resulting phenoxyl radical. Accurate structural confirmation and purity assessment are paramount in its application, for which NMR spectroscopy is an indispensable tool. This guide offers a detailed examination of its characteristic ¹H and ¹³C NMR spectral features.

Molecular Structure and NMR Signal Assignments

The molecular structure of this compound dictates its NMR spectra. The molecule possesses a plane of symmetry, which simplifies the spectra by rendering certain protons and carbons chemically equivalent.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Di-Tert-butyl-4-methoxyphenol

This guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of this compound. This document details experimental protocols, fragmentation patterns, and relevant biological pathways.

Introduction

This compound is a sterically hindered phenolic antioxidant widely used to prevent oxidation in various products, including plastics, elastomers, and petroleum products. Its antioxidant properties are attributed to its ability to act as a free radical scavenger. Understanding its behavior under mass spectrometric analysis is crucial for quality control, metabolism studies, and safety assessments.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₄O₂

-

Molecular Weight: 236.35 g/mol

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is characteristic of hindered phenols. The bulky tert-butyl groups ortho to the hydroxyl group play a significant role in directing the fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization (EI), this compound typically exhibits a prominent molecular ion peak (M⁺˙) and a characteristic fragmentation pattern dominated by the loss of a methyl group and successive losses of tert-butyl groups.

Table 1: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 236 | [C₁₅H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [C₁₄H₂₁O₂]⁺ | Loss of a methyl radical (•CH₃) from a tert-butyl group, leading to a stable benzylic-type cation. |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

The primary fragmentation pathway involves the alpha-cleavage of a C-C bond within one of the tert-butyl groups, resulting in the loss of a methyl radical and the formation of a resonance-stabilized cation at m/z 221. This is often the base peak in the spectrum.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides more detailed structural information through the fragmentation of a selected precursor ion.

Table 2: MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 237 | 222, 221, 219 | CH₃, H₂O, etc. |

Table 3: MS/MS Fragmentation of Deprotonated this compound ([M-H]⁻)

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 235 | 220, 207, 191 | CH₃, C₂H₄, etc. |

Experimental Protocols

This section outlines representative experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS. These protocols should be optimized and validated for specific instrumentation and sample matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic SPE workflow for the extraction of phenolic antioxidants from a liquid matrix is presented below.

Protocol:

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: The aqueous sample is loaded onto the conditioned cartridge at a slow flow rate.

-

Washing: The cartridge is washed with 5 mL of water to remove polar impurities.

-

Elution: this compound is eluted with 5 mL of methanol.

-

Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Table 4: Representative GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (1 mL/min) |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Table 5: Representative LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

Biological Activity and Signaling Pathways

This compound functions as an antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1] This mechanism is facilitated by the steric hindrance provided by the adjacent tert-butyl groups, which increases the stability of the resulting phenoxyl radical.[1][2]

Phenolic antioxidants can also exert protective effects by modulating cellular signaling pathways. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of cellular defense against oxidative stress.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, further method development and validation are essential.

References

Natural occurrence of substituted phenols in plants

An In-depth Technical Guide to the Natural Occurrence of Substituted Phenols in Plants

Introduction

Substituted phenols are a vast and diverse group of secondary metabolites ubiquitously found throughout the plant kingdom. These compounds are characterized by a hydroxyl group attached to an aromatic benzene (B151609) ring, which can be further substituted with various functional groups, including alkyl, methoxy, and halogen moieties. Plants synthesize these compounds in response to environmental pressures such as UV radiation, pathogen attacks, and wounding. Possessing a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, plant-derived phenols are of significant interest to researchers in the fields of medicine, pharmacology, and drug development. This guide provides a comprehensive technical overview of the classification, biosynthesis, natural occurrence, and analysis of substituted phenols in plants.

Classification of Substituted Phenols

Plant phenols can be classified based on the number of phenol (B47542) units and the structure of the carbon skeleton. A primary classification divides them into simple phenols and polyphenols. A more detailed classification is based on their carbon framework:

-

Simple Phenols (C6): These are the most basic phenolic compounds, such as hydroquinone (B1673460) and catechol.

-

Phenolic Acids (C6-C1 & C6-C3):

-

Hydroxybenzoic Acid Derivatives (C6-C1): The carboxylic acid group is directly attached to the benzene ring. Examples include gallic acid and vanillic acid.

-

Hydroxycinnamic Acid Derivatives (C6-C3): A three-carbon side chain separates the carboxylic acid from the aromatic ring. Common examples are caffeic acid, ferulic acid, and p-coumaric acid.

-

-

Flavonoids (C6-C3-C6): This is one of the largest and most studied groups of plant phenols, comprising over several thousand compounds. They are further divided into several subclasses based on the structure of the heterocyclic C ring, including:

-

Flavones (e.g., apigenin, luteolin)

-

Flavonols (e.g., quercetin, kaempferol)

-

Flavanones (e.g., naringenin)

-

Flavanols (e.g., catechins like epigallocatechin-3-gallate)

-

Isoflavonoids (e.g., genistein, daidzein)

-

Anthocyanidins

-

-

Other Classes:

-

Stilbenes (C6-C2-C6): Characterized by two aromatic rings linked by an ethylene (B1197577) bridge (e.g., resveratrol).

-

Lignans (B1203133) (C6-C3)2: Formed by the dimerization of substituted cinnamic alcohols.

-

Coumarins (C6-C3): Lactone derivatives of 2-hydroxy-(cis)-cinnamic acids.

-

Tannins: Polymeric phenolic compounds, which are divided into hydrolyzable tannins (polymers of gallic acid) and condensed tannins (polymers of flavonoids).

-

Alkylphenols: Phenols with one or more alkyl substituents, such as alkylresorcinols found in rye.

-

Halogenated Phenols: A rare group of naturally occurring phenols containing chlorine, bromine, or fluorine, which have been isolated from some higher plants and are noted for enhanced biological activity.

-

Biosynthesis of Substituted Phenols

The vast array of phenolic compounds in plants is synthesized primarily through two major metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway.

-

Shikimate Pathway: This is the principal route for the biosynthesis of most plant phenols, particularly the phenylpropanoids (C6-C3) and their derivatives. The pathway begins with precursors from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, leading to the formation of shikimic acid and subsequently chorismic acid. Chorismate is a critical branch point, leading to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. Phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL), a key regulatory step in the phenylpropanoid pathway, which then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids. These acids serve as precursors for flavonoids, lignans, stilbenes, and coumarins.

-

Acetate-Malonate Pathway: While less common for simple phenols in higher plants, this pathway is crucial for the synthesis of the A-ring of flavonoids. It involves the condensation of acetyl-CoA and malonyl-CoA units. The coupling of the shikimate-derived phenylpropanoid pathway (for the B and C rings) and the acetate-malonate pathway (for the A ring) leads to the formation of the C6-C3-C6 flavonoid skeleton.

Natural Occurrence and Quantitative Data

Substituted phenols are widespread in the plant kingdom, but their concentration can vary significantly depending on the plant species, genotype, part of the plant (root, leaf, flower, fruit), developmental stage, and environmental conditions. For example, flavonoids are abundant in fruits, vegetables, and beverages like tea and wine, while lignans are rich in flaxseed.

Table 1: Quantitative Occurrence of Selected Substituted Phenols in Plants

| Phenolic Compound | Plant Species | Plant Part | Concentration Range | Reference(s) |

| Gallic Acid | Berberis vulgaris (Barberry) | Fruit | 177.66 mg/kg | |

| Caffeic Acid | Crataegus monogyna (Hawthorn) | Leaves | Increased with extract treatment | |

| p-Coumaric Acid | Zea mays (Maize) | Leaves | 2.2 mg/L in hawthorn extract applied | |

| Quercetin | Moringa oleifera | Leaf & Flower | Present (qualitative) | |

| Catechin | Berberis vulgaris (Barberry) | Fruit | Significant increase with later harvest | |

| Chlorogenic Acid | Solidago spp. (Goldenrod) | Roots | Present in high concentrations | |

| Resveratrol | Vitis vinifera (Grape) | Skin, Nuts | Widely studied | |

| Vanillic Acid | Zea mays (Maize) | Leaves | Increased with extract treatment |

Note: Concentrations can vary widely based on the specific cultivar, growing conditions, and extraction/analytical method used. The data presented are illustrative examples from cited literature.

Biological Activities and Signaling Pathways

Plant phenols exert a wide array of biological effects, largely attributed to their antioxidant properties. They can scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes. Beyond this, they modulate the activity of numerous cellular signaling pathways, which is fundamental to their therapeutic potential.

Many polyphenols, such as quercetin, chrysin, and resveratrol, have been shown to modulate key inflammatory and cell proliferation pathways, including:

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In unstimulated cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. Certain flavonoids, like quercetin, can inhibit this pathway, contributing to their anti-inflammatory effects.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Polyphenols can modulate these pathways to influence cell fate.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Its dysregulation is common in cancer. Natural phenols can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Experimental Protocols

The analysis of substituted phenols from plant matrices involves several critical steps, from sample preparation and extraction to separation and characterization.

Extraction of Phenolic Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the target phenols.

Protocol: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Prepare an appropriate solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 50-80% v/v) is commonly effective for a broad range of phenols.

-

Extraction:

-

Weigh approximately 1.0 g of the powdered plant material into a conical flask or beaker.

-

Add 20 mL of the extraction solvent (a 1:20 solid-to-solvent ratio is a common starting point).

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). The optimal time and temperature should be determined empirically.

-

-

Recovery:

-

After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the solid material.

-

Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times with fresh solvent, and the supernatants pooled.

-

Filter the pooled supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Storage: Store the resulting crude extract at -20°C in the dark to prevent degradation prior to analysis.

Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the separation and quantification of phenolic compounds.

Protocol: HPLC Analysis

-

Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. A Diode Array Detector (DAD) or UV-Vis detector is common for phenolics (monitoring at 280 nm and 320 nm). Mass Spectrometry (MS) coupling (LC-MS) provides higher sensitivity and structural information.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.

-

Mobile Phase: A gradient elution is typically used, involving two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure phenols are in their non-ionized form.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A (e.g., 95%), gradually increasing the percentage of Solvent B over 30-60 minutes to elute compounds with increasing hydrophobicity.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25 - 30°C.

-

Injection Volume: 10 - 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each target phenolic compound.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the plant extract and identify compounds by comparing their retention times with the standards.

-

Quantify the amount of each phenol in the extract by interpolating its peak area on the corresponding calibration curve.

-

Gas Chromatography (GC) Analysis:

GC is also used, particularly for more volatile or less polar phenols. Non-volatile phenols often require a derivatization step (e.g., silylation or methylation) to increase their volatility before analysis by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Conclusion

Substituted phenols represent a chemically diverse and biologically significant class of plant natural products. Their biosynthesis via the shikimate and acetate-malonate pathways gives rise to thousands of unique structures that play crucial roles in plant defense and have profound implications for human health. Understanding their distribution, the factors influencing their concentration, and their mechanisms of action is essential for harnessing their therapeutic potential. The continued development of advanced analytical techniques for their extraction and characterization will further facilitate research into these valuable compounds, paving the way for new applications in the pharmaceutical and nutraceutical industries.

Toxicological Profile of 2,6-Di-Tert-butyl-4-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol (CAS No. 489-01-0), a substituted phenolic compound, is utilized in various industrial applications for its antioxidant properties.[1] Its structural similarity to other phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), necessitates a thorough understanding of its toxicological profile for risk assessment and safe handling in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and potential mechanisms of action for this compound and structurally related compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 489-01-0 | [2] |

| Molecular Formula | C₁₅H₂₄O₂ | [2] |

| Molecular Weight | 236.35 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 102-106 °C | [1] |

| LogP | 4.9 | [4] |

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. Therefore, data from structurally similar compounds, such as 2,6-di-tert-butylphenol (B90309) and BHT, are included for a comparative toxicological assessment. This read-across approach should be interpreted with caution.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (2,6-di-tert-butylphenol) | Rat | Oral | >5,000 mg/kg | [5] |

| LD₅₀ (2,6-di-tert-butylphenol) | Rat | Dermal | >10,000 mg/kg | [5] |

No specific acute toxicity data (LD₅₀) for this compound was identified. Safety data sheets indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Repeated Dose Toxicity

| Study Type | Species | Route | NOAEL | LOAEL | Findings | Reference |

| 28-day study (2,6-di-tert-butylphenol) | Rat | Oral | 100 mg/kg/day | 600 mg/kg/day | Increased liver weight | [5] |

No specific subchronic or chronic toxicity studies for this compound were identified.

Genotoxicity

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test (2,6-di-tert-butylphenol) | S. typhimurium | With & Without | Negative | [5] |

| Chromosomal Aberration (2,6-di-tert-butylphenol) | CHO cells | With & Without | Negative | [5] |

No specific genotoxicity data for this compound were identified.

Carcinogenicity

No specific carcinogenicity studies for this compound were identified. Studies on the structurally related antioxidant BHA (a mixture including 3-tert-butyl-4-methoxyphenol) have shown it can induce squamous-cell carcinomas in the forestomach of rats and hamsters.[7]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for this compound were identified.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Experimental Protocols

The following sections describe standardized experimental protocols based on OECD guidelines, which would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ value while minimizing animal use.

-

Test System: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information.

-

Sequential Dosing: A single animal is dosed. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This test assesses the potential of a substance to induce gene mutations in cultured mammalian cells.

-

Test System: A suitable mammalian cell line, such as L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells, is used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).

-

Exposure: Cell cultures are exposed to at least four concentrations of the test substance for a short period (e.g., 3-6 hours).

-

Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.

-

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to concurrent negative and positive controls.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.[9][10][11][12][13]

-

Test System: Typically, rodents (mice or rats) are used.[10]

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[10]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[10]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[10]

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between treated and control groups.

Potential Mechanisms of Toxicity and Signaling Pathways

Phenolic compounds, including this compound, are known to exert their biological effects through the modulation of various intracellular signaling pathways, often linked to their antioxidant and pro-oxidant activities.[14]

Oxidative Stress and Antioxidant Response

Phenolic antioxidants can scavenge free radicals, but under certain conditions, they or their metabolites can also have pro-oxidant effects, leading to oxidative stress. This can trigger cellular defense mechanisms, such as the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.[15]

Inflammatory Signaling

Phenolic compounds have been shown to modulate inflammatory pathways.[16] Key pathways include:

-

NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[16]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: MAPKs are involved in cellular responses to a variety of stimuli, including stress and inflammation. Phenolic compounds can modulate MAPK signaling, affecting cell proliferation, differentiation, and apoptosis.[17]

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and growth. Some polyphenols have been shown to inhibit the PI3K/Akt pathway, which can contribute to their anti-proliferative effects.[14][17]

Visualizations

Experimental Workflows

Caption: Experimental Workflows for Key Toxicological Assays.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Caption: Potential Signaling Pathways Modulated by Phenolic Antioxidants.

Conclusion

The toxicological profile of this compound is not well-characterized in the public domain, with a notable lack of specific quantitative data for key toxicological endpoints. The available information, primarily from safety data sheets and read-across from structurally similar phenolic antioxidants, suggests a potential for skin, eye, and respiratory irritation. The broader class of phenolic antioxidants is known to interact with key cellular signaling pathways involved in oxidative stress and inflammation. Further research, following standardized OECD guidelines, is necessary to definitively establish the toxicological profile of this compound and ensure its safe use in all applications.

References

- 1. This compound 97 489-01-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS 489-01-0: this compound [cymitquimica.com]

- 4. This compound | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. fishersci.com [fishersci.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rem.bioscientifica.com [rem.bioscientifica.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Phenolic Paradox: A Technical Guide to the Pro-oxidant vs. Antioxidant Activity of Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds, ubiquitous in plant-based foods and botanicals, are renowned for their health-promoting antioxidant properties. However, a growing body of evidence reveals a fascinating duality in their nature: under specific conditions, these compounds can paradoxically exhibit pro-oxidant activity, inducing oxidative stress. This technical guide provides an in-depth exploration of this dual behavior, offering a comprehensive overview of the underlying mechanisms, the factors that govern the switch between antioxidant and pro-oxidant effects, and the experimental protocols to assess these activities. Detailed signaling pathways and quantitative data are presented to equip researchers and drug development professionals with the knowledge to harness or mitigate the complex redox chemistry of phenolic compounds.

Introduction: The Double-Edged Sword of Phenolic Compounds

Phenolic compounds are a diverse group of secondary plant metabolites characterized by an aromatic ring with one or more hydroxyl groups. This chemical structure endows them with potent antioxidant capabilities, primarily through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS)[1]. This free radical scavenging is a cornerstone of their beneficial effects in preventing chronic diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disorders, and cancer[2][3].

However, the bioactivity of phenolic compounds is not limited to their antioxidant nature. Under certain conditions, including high concentrations, the presence of transition metal ions, and specific pH environments, they can act as pro-oxidants[4][5]. This pro-oxidant activity can lead to the generation of ROS, oxidative damage to cellular macromolecules like DNA, lipids, and proteins, and the induction of apoptosis[6][7]. While potentially detrimental, this pro-oxidant facet is also being explored for its therapeutic potential, particularly in cancer therapy where inducing oxidative stress in tumor cells is a desirable outcome[2][8]. Understanding this phenolic paradox is therefore critical for the effective and safe application of these compounds in research and drug development.

Mechanisms of Antioxidant and Pro-oxidant Activity

The switch between antioxidant and pro-oxidant behavior is a delicate balance dictated by the chemical environment and the specific structure of the phenolic compound.

Antioxidant Mechanisms

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the propagation of the radical chain reaction.

-

Single Electron Transfer (SET): A phenolic compound can donate an electron to a free radical, converting it to a more stable species.

Additionally, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems[5].

Pro-oxidant Mechanisms

The pro-oxidant activity of phenolic compounds is often mediated by their interaction with transition metals and their ability to undergo autoxidation:

-

Reduction of Transition Metals: Phenolic compounds can reduce transition metal ions (e.g., Cu²⁺ to Cu⁺ or Fe³⁺ to Fe²⁺). These reduced metal ions can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂)[6][9].

-

Autoxidation: At high pH or in the presence of oxygen, some phenolic compounds can autoxidize, generating superoxide (B77818) radicals (O₂⁻•) and other ROS.

-

Formation of Reactive Phenoxyl Radicals: The phenoxyl radicals formed during the antioxidant cycle can, under certain conditions, participate in further reactions that generate ROS or cause direct damage to biomolecules.

Quantitative Data on Antioxidant and Pro-oxidant Activities

The following tables summarize quantitative data on the antioxidant and pro-oxidant activities of various phenolic compounds, providing a basis for comparison. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radical activity (for antioxidant assays) or induce a 50% pro-oxidant effect.

Table 1: Antioxidant Activity of Selected Phenolic Compounds (DPPH Assay)

| Phenolic Compound | IC₅₀ (µg/mL) | Reference |

| Quercetin | 19.17 | [10] |

| Ascorbic Acid (Standard) | 9.53 | [10] |

| Gallic Acid | 2.6 | [11] |

| Catechin (B1668976) | > 250 | [12] |

| Luteolin | 7.1 | [12] |

| Myricetin | - | - |

| Kaempferol | - | - |

| Hesperetin | > 250 | [12] |

| Naringenin | > 250 | [12] |

Table 2: Pro-oxidant Activity of Selected Phenolic Compounds

| Phenolic Compound | Concentration | Effect | Cell Line/System | Reference |

| Resveratrol (B1683913) | 50 µM | Increased ROS production | GRX cells | [13] |

| Resveratrol | 15 µM or more | Induced apoptosis | Various cancer cells | [14] |

| Quercetin | 25-50 µM | Increased ROS production | HCT116 cells | [9] |

| Quercetin | 50 µM | Increased ROS, induced apoptosis | KON oral cancer cells | [15] |

| Catechins (C, EC, EGC, EGCG) | In presence of Cu(II) | Enhanced cellular DNA breakage | Human peripheral lymphocytes | [8] |

| Grape Seed Extracts (GSEs) | 35.60 µg/mL (EC₅₀) | Antiproliferative activity | Caco2 cells | [16] |

| Marine-derived Phenolic Compounds | 2.51 - 92.7 µM (IC₅₀) | Antiproliferative/Antitumor activity | Various cancer cells | [[“]] |

Key Signaling Pathways Modulated by Phenolic Redox Activity

The dual redox nature of phenolic compounds allows them to modulate critical cellular signaling pathways involved in oxidative stress response, cell survival, and apoptosis.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes. Phenolic compounds can activate this pathway, contributing to their antioxidant effects[18][19]. However, pro-oxidant levels of ROS generated by some phenolics can also trigger Nrf2 activation as a cellular defense response[20][21].

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The main MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress, which can be induced by the pro-oxidant activity of phenolic compounds, is a potent activator of the JNK and p38 MAPK pathways, which are often associated with apoptosis and inflammatory responses[22][23][24].

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The pro-oxidant activity of phenolic compounds can induce apoptosis, primarily through the intrinsic pathway. ROS-induced mitochondrial damage leads to the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis[1][25][26].

Experimental Protocols

Accurate assessment of the antioxidant and pro-oxidant activities of phenolic compounds is crucial. The following are detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-